molecular formula C11H21Br B13488918 1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane

1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane

Cat. No.: B13488918
M. Wt: 233.19 g/mol
InChI Key: BXFZZHFBRMQACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a 2-methylpentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane can be achieved through several methods:

    Alkylation of Cyclobutane: One common method involves the alkylation of cyclobutane with 2-methylpentyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Bromination: Another approach involves the bromination of 1-(2-methylpentyl)cyclobutane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. This is typically achieved using strong bases like potassium tert-butoxide.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, reflux conditions.

    Elimination Reactions: Potassium tert-butoxide in dimethyl sulfoxide, elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of alcohols or ketones.

Scientific Research Applications

1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: The compound is used in studies investigating its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane depends on its specific application:

    Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.

    Elimination Reactions: The compound undergoes deprotonation, leading to the formation of alkenes through the elimination of hydrogen bromide.

    Oxidation: The compound is oxidized to form alcohols or ketones, involving the transfer of electrons and the formation of new oxygen-containing functional groups.

Comparison with Similar Compounds

1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane can be compared with similar compounds such as:

    1-(Bromomethyl)cyclobutane: Lacks the 2-methylpentyl group, leading to different reactivity and applications.

    1-(Chloromethyl)-1-(2-methylpentyl)cyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and chemical properties.

    1-(Bromomethyl)-1-(2-methylhexyl)cyclobutane: Similar structure but with a longer alkyl chain, affecting its physical and chemical properties.

Properties

Molecular Formula

C11H21Br

Molecular Weight

233.19 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-methylpentyl)cyclobutane

InChI

InChI=1S/C11H21Br/c1-3-5-10(2)8-11(9-12)6-4-7-11/h10H,3-9H2,1-2H3

InChI Key

BXFZZHFBRMQACB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC1(CCC1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.